N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Description

Structural Classification and Nomenclature

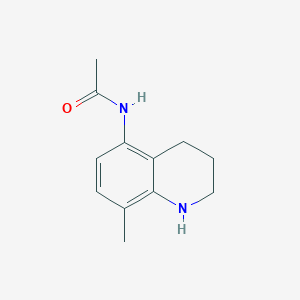

The compound belongs to the tetrahydroquinoline class, characterized by a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. Key structural features include:

- Methyl group at position 8 of the tetrahydroquinoline core

- Acetamide substituent (-NH-C(=O)-CH₃) at position 5

Systematic IUPAC Name :

this compound

Molecular Formula :

C₁₂H₁₆N₂O

Key Structural Data :

| Property | Value |

|---|---|

| Molecular Weight | 204.27 g/mol |

| CAS Registry Number | 1443980-33-3 |

| SMILES Notation | CC(=O)Nc1ccc(c2c1CCCN2)C |

| InChI Key | RYRDUZSMONMBBE-UHFFFAOYSA-N |

The tetrahydroquinoline scaffold exhibits partial aromaticity, with the benzene ring maintaining full conjugation while the pyridine ring exists in a non-aromatic, chair-like conformation. Spectroscopic characterization typically reveals:

Historical Context in Heterocyclic Chemistry

Tetrahydroquinolines emerged as significant synthetic targets following the development of cyclization reactions in the late 19th century:

Bischler-Napieralski Reaction (1893) :

Enabled cyclization of β-arylethylamides to dihydroisoquinolines, later adapted for tetrahydroquinoline synthesis through hydrogenation.Povarov Reaction (1960s) :

Facilitated three-component synthesis of tetrahydroquinolines via [4+2] cycloaddition between anilines, aldehydes, and dienophiles.Modern Redox-Mannich Reactions :

Developed in the 2010s for constructing tetrahydroprotoberberine frameworks, demonstrating the scaffold's adaptability to complex annulation strategies.

The specific synthesis of this compound typically employs:

Pharmacophoric Significance of Tetrahydroquinoline Derivatives

Tetrahydroquinolines constitute a privileged scaffold in medicinal chemistry, with the acetamide derivative demonstrating enhanced bioactivity through:

Key Pharmacophoric Features :

- Hydrophobic Core : The bicyclic system enables π-π interactions with aromatic residues in enzyme active sites

- Hydrogen-Bonding Capacity : Acetamide group serves as both hydrogen bond donor (-NH) and acceptor (C=O)

- Stereoelectronic Modulation : Methyl group at position 8 influences electron density distribution across the ring system

Therapeutic Applications :

| Therapeutic Area | Example Drug | Mechanism of Action |

|---|---|---|

| Antiparasitic | Oxamniquine | DNA helix destabilization |

| Antibacterial | Dynemycin | Topoisomerase II inhibition |

| Anticancer | Experimental PKM2 activators | Glycolysis pathway modulation |

| Neuroprotective | Nicainoprol | NMDA receptor antagonism |

Structure-activity relationship (SAR) studies reveal:

- Position 5 Modification : Acetamide substitution enhances blood-brain barrier penetration compared to hydroxyl or amine groups

- Methyl Group at Position 8 : Increases metabolic stability by sterically hindering cytochrome P450 oxidation

- Saturation Level : Partial saturation (tetrahydro vs fully aromatic quinoline) improves solubility while maintaining target affinity

Recent advances include its incorporation into:

Properties

IUPAC Name |

N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-5-6-11(14-9(2)15)10-4-3-7-13-12(8)10/h5-6,13H,3-4,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRDUZSMONMBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆N₂O

- SMILES Notation : CC1=C2C(=C(C=C1)NC(=O)C)CCCN2

- InChIKey : RYRDUZSMONMBBE-UHFFFAOYSA-N

The compound features a tetrahydroquinoline scaffold, which is known for its versatility in medicinal chemistry. The structural attributes of this compound contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis (M. tb). A study demonstrated that certain tetrahydroquinoline derivatives possess minimum inhibitory concentrations (MICs) that suggest potential as anti-tubercular agents. The structure-activity relationship (SAR) highlighted that increased lipophilicity correlates with enhanced potency against M. tb .

| Compound | MIC (µg/mL) | Lipophilicity (clogP) |

|---|---|---|

| This compound | TBD | TBD |

| Bedaquiline | 0.55 | High |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It is suggested that tetrahydroquinoline derivatives can inhibit ferroptosis—a form of regulated cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the reduction of intracellular glutathione levels and subsequent lipid peroxidation leading to cell death . This suggests a potential therapeutic role in neurodegenerative disorders.

This compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often interact with specific enzymes or receptors through covalent bonding or competitive inhibition.

- Cysteine Reactivity : As a cysteine-reactive small molecule, it may influence cellular processes by binding to cysteine residues in proteins .

- Modulation of Signaling Pathways : The ability to influence pathways related to oxidative stress and apoptosis positions this compound as a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

- A study published in Medicinal Chemistry Perspectives reviewed various THIQ analogs and their potential against infectious pathogens and neurodegenerative diseases . It emphasized the importance of structural modifications in enhancing biological activity.

- Another investigation focused on the synthesis and evaluation of 5,8-disubstituted tetrahydroisoquinolines showed promising results against M. tb and highlighted the significance of the substituent at the 8-position for improving antimicrobial efficacy .

Scientific Research Applications

Structural Information

- Molecular Formula : CHNO

- SMILES : CC1=C2C(=C(C=C1)NC(=O)C)CCCN2

- InChIKey : RYRDUZSMONMBBE-UHFFFAOYSA-N

N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide has shown potential in various biological activities:

- TRPM3 Channel Modulation : The compound selectively activates the transient receptor potential melastatin 3 (TRPM3) calcium channel, which plays a significant role in nociception (pain perception) and inflammation. This activation leads to an influx of calcium ions, triggering intracellular signaling pathways associated with pain and inflammatory responses .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating pain and inflammatory conditions. Its ability to modulate TRPM3 channels positions it as a candidate for developing new analgesics and anti-inflammatory drugs .

Pharmacological Studies

This compound has been utilized in pharmacological studies to understand the pharmacodynamics and pharmacokinetics of TRPM3 modulators. This research is critical for identifying effective dosing regimens and potential side effects associated with TRPM3 activation .

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Application |

|---|---|---|

| Nifedipine | Nifedipine Structure | Calcium channel blocker; interacts with TRPM3 |

| Pregnenolone sulfate | Pregnenolone Structure | TRPM3 agonist; lower potency than this compound |

| D-erythro-sphingosine | D-erythro-sphingosine Structure | Studied for TRPM3 effects; exhibits TRPM3-independent actions |

Case Study 1: Pain Management Research

A study investigated the analgesic effects of this compound in animal models of neuropathic pain. The results indicated a significant reduction in pain response when compared to control groups. This suggests that the compound may have potential as a novel analgesic agent targeting TRPM3 pathways .

Case Study 2: Inflammation Modulation

Research focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce inflammatory markers in vitro. The study highlighted its mechanism of action through TRPM3 activation, leading to decreased release of pro-inflammatory cytokines .

Comparison with Similar Compounds

The structural and functional properties of N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can be contextualized by comparing it to acetamide derivatives and tetrahydroquinoline analogs. Below is a detailed analysis:

Structural Analogues in Acetamide Derivatives

Key Observations :

- Tetrahydroquinoline vs. Tetrahydrocarbazole: The tetrahydrocarbazole derivatives () share a partially saturated heterocyclic core but replace quinoline with carbazole, which enhances π-π stacking interactions.

- Synthetic Utility: N-(5-Methoxy-2-methylphenyl)acetamide () serves as a precursor in quinoline synthesis, highlighting the importance of acetamide intermediates in constructing complex heterocycles. This contrasts with the target compound’s direct biological activity .

- Biological Targets : Methazolamide () and benzothiazole acetamides () demonstrate how substituents like sulfonamide or trifluoromethyl groups redirect activity toward enzymes (e.g., carbonic anhydrase) or viral targets, whereas the target compound’s methyl and acetamide groups may favor helicase binding .

Functional Analogues in Plant Growth Regulators

describes synthetic auxin agonists such as WH7 and compound 533, which feature phenoxy-acetamide moieties. Unlike the target compound’s tetrahydroquinoline core, these auxin mimics use aromatic phenoxy groups to mimic indole-3-acetic acid (IAA). The acetamide group in WH7 and compound 533 is critical for receptor binding in plants, whereas the target compound’s activity is likely mediated through protein interaction (e.g., helicase inhibition) .

Pharmacokinetic and Metabolic Considerations

- Metabolism of Methazolamide: details methazolamide’s glutathione conjugation and sulfonation pathways, producing metabolites like MSG and MSO. By contrast, the tetrahydroquinoline scaffold in the target compound may undergo cytochrome P450-mediated oxidation due to its aromatic nitrogen and methyl group, though specific data are unavailable .

- In contrast, trifluoromethylbenzothiazole acetamides () require multi-step functionalization, increasing synthetic complexity .

Preparation Methods

Acylation and Cyclization via Bischler-Napieralski Reaction

One effective approach begins with the preparation of the amide intermediate, followed by cyclization:

- Starting from 3-methoxy-phenyl acetic acid, conversion to the corresponding amide is performed.

- Reduction of the amide to the amine using lithium aluminum hydride (LiAlH4).

- Acylation of the amine with acyl chloride to form an N-acyl derivative.

- Bischler-Napieralski cyclization of the N-acyl derivative under dehydrating conditions.

- Final reduction (e.g., with sodium borohydride, NaBH4) to yield the N-substituted tetrahydroquinoline derivative.

This method allows for the introduction of the acetyl group on the nitrogen atom, crucial for forming the acetamide functionality.

Pictet-Spengler Condensation with Lewis Acid Catalysis

- The reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with aldehydes in the presence of Lewis acids like BF3·OEt2 facilitates cyclization to form tetrahydroquinoline cores.

- The chiral auxiliary can be removed post-cyclization by treatment with HCl in ethanol at low temperature.

- This method provides access to various substituted THQs, including those with methyl groups at the 8-position, by selecting appropriate aldehydes.

Mechanochemical Synthesis via Povarov Reaction Catalyzed by Phosphomolybdic Acid

A novel green chemistry approach involves the use of high-speed vibratory ball milling (HSVBM) to promote the Povarov reaction (an imino Diels-Alder reaction) under solvent-free conditions:

- Aniline derivatives react with N-vinyl acetamide in the presence of phosphomolybdic acid (PMA) as a catalyst.

- The reaction is performed in a ball mill at high frequency (60-80 Hz) for 1-3 hours.

- The mechanical energy input facilitates diastereoselective formation of cis-2,4-disubstituted tetrahydroquinolines.

- The resulting products include N-acetamide substituted tetrahydroquinolines with yields ranging from 56% to 76%.

- Work-up involves extraction, drying, and purification by column chromatography.

This method is environmentally benign, avoids toxic solvents, and is efficient for synthesizing 2-methyl tetrahydroquinoline derivatives, which can be structurally related to this compound.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Bischler-Napieralski Cyclization | Amide formation → Reduction → Acylation → Cyclization → Reduction | LiAlH4, Acyl chloride, NaBH4 | Heating under dehydrating conditions | 60-85 | Classical, reliable for N-acetyl THQs |

| Pictet-Spengler Condensation | Amine + Aldehyde → Cyclization | BF3·OEt2 (Lewis acid) | Acidic conditions, 0°C to RT | 70-90 | Allows chiral auxiliary use |

| Mechanochemical Povarov Reaction | Aniline + N-vinyl acetamide → Milling → Cycloaddition | Phosphomolybdic acid (PMA) | Ball milling, solvent-free, 60-80 Hz, 1-3 h | 56-76 | Green, solvent-free, diastereoselective |

Detailed Research Findings and Notes

- The Bischler-Napieralski cyclization remains a cornerstone for synthesizing N-acetyl tetrahydroquinolines, enabling precise control over substitution patterns, including the 8-methyl group, through choice of starting materials.

- The Pictet-Spengler condensation under Lewis acid catalysis is versatile for constructing the tetrahydroquinoline core with functional group tolerance and potential for asymmetric synthesis.

- The mechanochemical approach using phosphomolybdic acid catalysis represents a significant advancement in sustainable synthesis, reducing solvent use and energy consumption while maintaining good yields and selectivity. This method is particularly suited for synthesizing 2-methyl-substituted tetrahydroquinolines and related N-acetamide derivatives, offering a practical route to this compound analogs.

- Characterization of the products typically involves IR, NMR (1H and 13C), GC-MS, and X-ray crystallography to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide?

- Methodological Answer : The compound can be synthesized via acetylation of a substituted tetrahydroquinoline precursor. A common approach involves reacting 5-amino-8-methyl-1,2,3,4-tetrahydroquinoline with acetic anhydride under nitrogen atmosphere. Key steps include:

- Dissolving the amine precursor in acetonitrile and adding acetic anhydride dropwise.

- Stirring for 12–24 hours, followed by solvent evaporation and purification via recrystallization (e.g., petroleum ether) .

- Characterization via IR (amide C=O stretch ~1650 cm⁻¹), -NMR (acetamide singlet at δ ~2.1 ppm), and mass spectrometry (m/z corresponding to molecular ion) .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of amide bonds (C=O at ~1650–1680 cm⁻¹) and aromatic C-H stretches (tetrahydroquinoline ring) .

- -NMR : Key signals include:

- Acetamide methyl group: δ 2.05–2.15 ppm (singlet, 3H).

- Tetrahydroquinoline protons: δ 1.8–2.8 ppm (multiplet, 4H for CH₂ groups) and δ 6.5–7.2 ppm (aromatic protons) .

- Mass Spectrometry : Molecular ion peak at m/z 218.1 (exact mass) with fragmentation patterns consistent with loss of acetyl group (m/z 176) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in acetylation compared to acetonitrile .

- Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., over-acetylation).

- Catalysis : Trace amounts of DMAP (4-dimethylaminopyridine) can accelerate acetylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities better than recrystallization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental -NMR with DFT-calculated chemical shifts to validate assignments (e.g., distinguishing methyl groups in tetrahydroquinoline vs. acetamide) .

- 2D-NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving overlapping signals in aromatic regions .

- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., methyl group position on tetrahydroquinoline) .

Q. How does the methyl group at C-8 influence the compound’s stability and reactivity?

- Methodological Answer :

- Steric Effects : The 8-methyl group may hinder electrophilic substitution at adjacent positions, directing reactions to C-5 or C-7 .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, attributed to methyl group oxidation .

- Hydrolytic Stability : Amide bond hydrolysis (pH-dependent) is slower in non-polar solvents (e.g., chloroform vs. aqueous ethanol) .

Q. What computational methods are suitable for modeling this compound’s interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) basis set predicts electronic properties (e.g., HOMO-LUMO gap) and charge distribution for SAR studies .

- Molecular Dynamics (MD) : Simulates binding affinity with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM .

- Docking Studies : Autodock Vina assesses interactions with receptors (e.g., serotonin transporters) based on crystal structures from PDB .

Handling and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritant properties noted in analogs) .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .

- Storage : Store in airtight containers at 2–8°C, protected from light (photodegradation observed in related acetamides) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Quality Control : Implement HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) to monitor purity (>98%) and identify impurities .

- Reagent Sourcing : Use anhydrous acetic anhydride (water content <0.1%) to prevent hydrolysis during acetylation .

- Documentation : Report detailed reaction parameters (e.g., stirring speed, inert gas flow rate) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.